molecular formula C17H22ClF3N2O2 B3017284 1-(Prop-2-yn-1-yloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1185364-15-1

1-(Prop-2-yn-1-yloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride

Cat. No.: B3017284
CAS No.: 1185364-15-1
M. Wt: 378.82
InChI Key: GWQFSWXLARODFM-UHFFFAOYSA-N
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Description

This compound features a propan-2-ol backbone with two key substituents:

  • Position 3: A piperazine ring substituted at the 4-position with a 3-(trifluoromethyl)phenyl group, enhancing lipophilicity and electron-withdrawing properties.
    The hydrochloride salt improves aqueous solubility, critical for bioavailability.

Properties

IUPAC Name

1-prop-2-ynoxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O2.ClH/c1-2-10-24-13-16(23)12-21-6-8-22(9-7-21)15-5-3-4-14(11-15)17(18,19)20;/h1,3-5,11,16,23H,6-10,12-13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQFSWXLARODFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC(CN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol Dihydrochloride ()
  • Piperazine substituent : 2-Hydroxyethyl group.
  • Key differences : The absence of an aromatic substituent reduces lipophilicity. The hydroxyethyl group may increase hydrogen bonding capacity but decrease CNS penetration compared to the trifluoromethylphenyl group.
  • Backbone similarity: Propan-2-ol structure retained, but the allylphenoxy group introduces a bulkier, less rigid ether than the propynyloxy group.
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol ()
  • Piperazine substituent : 2-Methoxyphenyl.
  • Key differences: Methoxy group provides moderate electron-donating effects, contrasting with the strong electron-withdrawing trifluoromethyl group.
4-(3-Piperazine-1-yl-propoxy)-7-methoxy-3-phenyl-2H-chromen-2-one ()
  • Piperazine substituent : 4-Methyl-benzyl.
  • Key differences: Benzyl group adds lipophilicity but lacks the trifluoromethyl group’s electronic effects.

Backbone Modifications

2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one Hydrochloride ()
  • Backbone : Propan-1-one (ketone) instead of propan-2-ol (alcohol).
1-(4-Methylpiperazin-1-yl)-3-(adamantylmethoxy)propan-2-ol Hydrochloride ()
  • Substituent : Adamantylmethoxy group.
  • Impact : The adamantyl group’s extreme rigidity and lipophilicity contrast with the propynyloxy group’s moderate bulk, likely affecting membrane permeability and metabolic stability.

Functional Group Comparisons

Trifluoromethylphenyl vs. Other Aromatic Groups
  • Trifluoromethylphenyl (Target compound, ): Enhances metabolic stability and lipophilicity due to the CF₃ group’s electronegativity and resistance to oxidation.
  • 3-(Trifluoromethyl)propenone (, Compound 11): Chalcone derivatives with CF₃-substituted phenyl groups show increased bioactivity in antimicrobial assays, suggesting the CF₃ group’s broad applicability in drug design .
Propynyloxy vs. Allylphenoxy
  • Propynyloxy : The alkyne’s linear geometry may improve binding to planar receptor pockets.
  • Allylphenoxy (): The allyl group’s flexibility could reduce target specificity compared to the rigid propynyloxy group.

Data Tables

Table 1. Structural and Functional Comparisons

Compound Name Piperazine Substituent Backbone Key Functional Groups Salt Form
Target Compound 3-(Trifluoromethyl)phenyl Propan-2-ol Propynyloxy, CF₃ Hydrochloride
1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)... 2-Hydroxyethyl Propan-2-ol Allylphenoxy, hydroxyethyl Dihydrochloride
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3... 2-Methoxyphenyl Propan-2-ol Naphthyloxy, methoxy Free base
2-(3-Methylphenoxy)-1-(piperazin-1-yl)... None (piperazine unsubstituted) Propan-1-one Methylphenoxy, ketone Hydrochloride

Table 2. Pharmacokinetic Predictions

Compound LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 3.8 1 5
1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)... 2.5 2 6
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3... 4.2 1 5

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